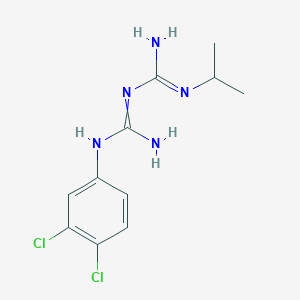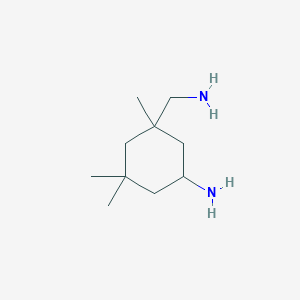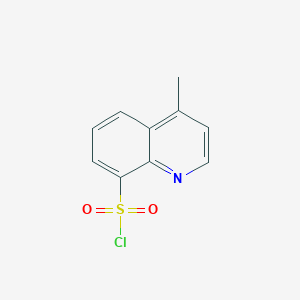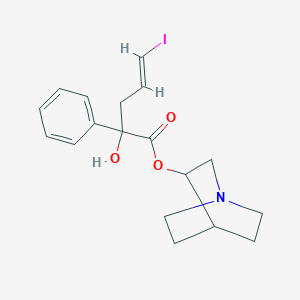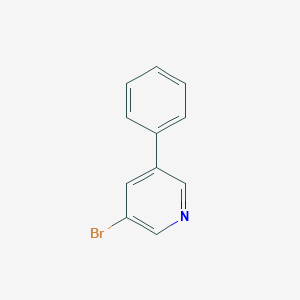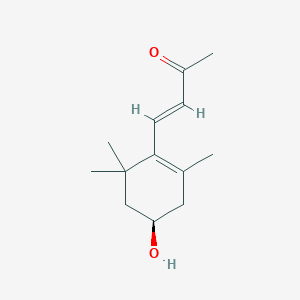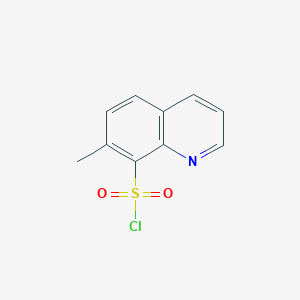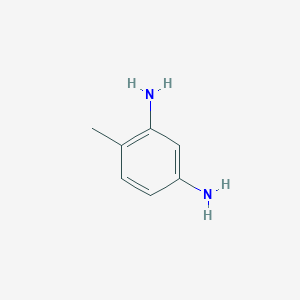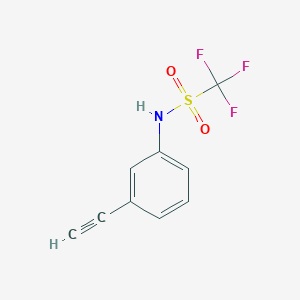![molecular formula C8H14FNO2 B122856 tert-butyl N-[trans-2-fluorocyclopropyl]carbamate CAS No. 143840-33-9](/img/structure/B122856.png)
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate
Descripción general
Descripción
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound, also known as fluoro-carbamate, is a highly potent and selective inhibitor of serine hydrolases.
Aplicaciones Científicas De Investigación
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the field of proteomics, where it is used as a tool to study the function and activity of serine hydrolases. It has been shown to be a highly specific inhibitor of these enzymes, making it a valuable tool for identifying their substrates and studying their biological functions.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate involves the covalent modification of the active site serine residue of serine hydrolases. This results in the irreversible inhibition of the enzyme, as the modified serine residue cannot be restored to its original state. The inhibition is highly selective, as the compound only reacts with serine hydrolases and not other classes of enzymes.
Efectos Bioquímicos Y Fisiológicos
Tert-butyl N-[trans-2-fluorocyclopropyl]carbamate has been shown to have a range of biochemical and physiological effects. Inhibition of serine hydrolases can lead to changes in lipid metabolism, inflammation, and neurotransmitter signaling. In addition, the compound has been shown to have anti-inflammatory and analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using tert-butyl N-[trans-2-fluorocyclopropyl]carbamate in lab experiments include its high potency and selectivity for serine hydrolases, making it a valuable tool for studying these enzymes. However, the irreversible nature of the inhibition can also be a limitation, as it may not be suitable for studying the dynamic regulation of enzyme activity.
Direcciones Futuras
There are several future directions for the study of tert-butyl N-[trans-2-fluorocyclopropyl]carbamate. One area of interest is in the development of more selective inhibitors for specific serine hydrolases. Another direction is in the application of the compound in the study of neurological disorders, where serine hydrolases have been implicated in the pathology of diseases such as Alzheimer's and Parkinson's. Finally, the compound may also have potential therapeutic applications, particularly in the treatment of inflammatory and pain-related disorders.
Conclusion
In conclusion, tert-butyl N-[trans-2-fluorocyclopropyl]carbamate is a highly potent and selective inhibitor of serine hydrolases that has significant potential for scientific research applications. Its unique properties make it a valuable tool for studying the function and activity of these enzymes, and it may also have potential therapeutic applications in the future. Further research is needed to fully explore the potential of this compound and its derivatives.
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2R)-2-fluorocyclopropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSDKMQGCVVQBV-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-2-fluorocyclopropyl]carbamate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


